

Fundamental Spectroscopic Data for Propane-2,2-d2

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Compound of Interest

Compound Name: Propane-2,2-d2

CAS No.: 2875-95-8

Cat. No.: B1600165

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Technical Guide & Reference Standard

Executive Summary & Application Context

Propane-2,2-d2 (CAS: 1466-51-9) is a site-specific isotopologue of propane where the two methylene hydrogens at the C2 position are replaced by deuterium. In drug development, this specific deuteration pattern is critical for the "Deuterium Switch" strategy. The C2 position in isopropyl moieties is often a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes (e.g., hydroxylation to a tertiary alcohol).

Replacing C-H bonds with stronger C-D bonds at this metabolic soft spot can significantly reduce the rate of metabolism (Kinetic Isotope Effect,

), thereby increasing the drug's half-life (

) and bioavailability without altering its pharmacodynamics.

This guide provides the definitive spectroscopic fingerprints required to validate the synthesis and purity of **Propane-2,2-d2** derivatives.

Molecular Structure & Symmetry

Propane-2,2-d2 retains the

point group symmetry of the parent propane molecule, assuming the methyl groups are in their equilibrium staggered conformation.

- Formula:
- Molecular Weight: 46.11 g/mol (vs. 44.10 for Propane-h8)
- Symmetry Elements:
 - axis (passing through C2 and bisecting the C1-C3 angle).
 - plane (molecular plane, containing C1, C2, C3).
 - plane (perpendicular to the molecular plane, bisecting the H-C-H angles of the methyls).

Rotational Constants (Microwave Spectroscopy)

The substitution of H with D at the central carbon significantly alters the moments of inertia, particularly

and

Parameter	Propane-h8 (MHz)	Propane-2,2-d2 (MHz)	Structural Insight
A	29,207	~25,000	Rotation about the axis parallel to C1-C3.
B	8,446	~7,800	Rotation about the symmetry axis.
C	5,948	~5,600*	Rotation perpendicular to the molecular plane.
Dipole Moment ()	0.083 D	0.084 D	Slight increase due to electronic isotope effect.

Estimated values based on Lide, D. R. (1960) structural refinement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming site-specific deuteration. In **Propane-2,2-d₂**, the absence of the C₂-H signal and the splitting of the methyl signals are diagnostic.

Proton NMR (¹H)

The spectrum simplifies from a septet/doublet system (Propane-h₈) to a single signal with complex coupling.

- Chemical Shift:

ppm (Methyl protons).

- Multiplicity: Quintet (1:2:3:2:1 intensity ratio).
- Coupling Mechanism: The 6 equivalent methyl protons couple to the 2 equivalent deuterium atoms () on C₂.
- Coupling Constant:

Hz.

- Derivation:

in propane is 7.4 Hz. Using the gyromagnetic ratio

, the predicted

Hz.

Carbon-13 NMR (¹³C)

The

¹³C spectrum provides definitive proof of the

core.

Carbon	Shift (, ppm)	Multiplicity	Coupling ()	Assignment
C1/C3 (Methyl)	16.3 (approx)	Broad Singlet / Triplet	Hz	Methyl carbons see D through 2 bonds.
C2 (Methylene)	15.9 (approx)	Quintet	Hz	Central carbon directly bonded to two D.

Note: An isotope shift of

to -0.5 ppm (upfield) is observed for C2 relative to Propane-h8.

Vibrational Spectroscopy (IR & Raman)

The vibrational spectrum is characterized by the "silencing" of CH₂ modes and the appearance of CD₂ modes at lower frequencies (shifted by factor

).

Key Diagnostic Bands

- Stretching: A cluster of bands appears in the 2100–2200 cm⁻¹ region (symmetric and asymmetric CD₂ stretches), distinct from the C-H stretches at 2900 cm⁻¹.
- CH₂ Rocking (748 cm⁻¹ in h8): This intense band in standard propane disappears in **Propane-2,2-d₂**.
- CD₂ Rocking: Appears at approximately 530–560 cm⁻¹.
- C-C Stretching: The symmetric C-C stretch (Raman active) shifts from 869 cm⁻¹ (h8) to lower frequency due to the increased mass of the central unit.

Mass Spectrometry (MS)

The fragmentation pattern distinguishes 2,2-d₂ from random deuteration (e.g., 1,2-d₂).

- Molecular Ion (): m/z 46 (vs 44 for h8).
- Base Peak: m/z 31 ().
 - Mechanism:[1] Loss of a methyl group (, mass 15).
 - .
 - Diagnostic: In Propane-h8, the base peak is m/z 29 (). The shift from 29 to 31 confirms the ethyl fragment retains two deuteriums ().
- Absence of m/z 30: Significant presence of m/z 30 () would indicate scrambling or impure synthesis (e.g., 1-d1 or 1,2-d2).

Synthesis Protocol

To ensure high isotopic purity (>98% D) and regioselectivity, a chemical reduction approach is preferred over catalytic exchange (which causes scrambling).

Recommended Workflow: Reductive Dehalogenation

This protocol utilizes 2,2-Dichloropropane as the precursor, which fixes the position of the functionality.

Reagents:

- 2,2-Dichloropropane (Commercially available or from Acetone +).
- Lithium Aluminum Deuteride (

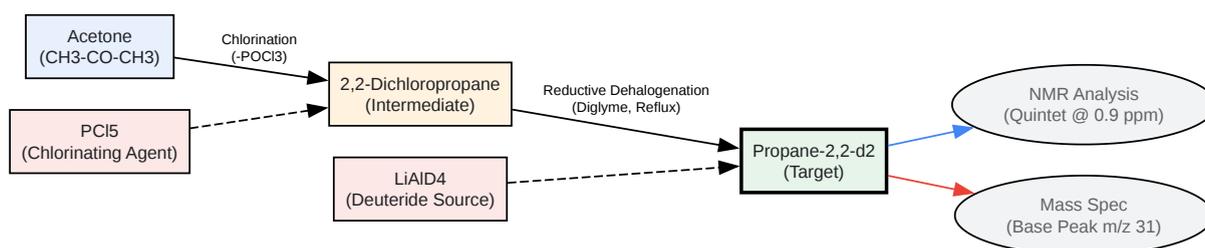
, >99 atom % D).

- Solvent: Diglyme (High boiling point ether) or THF.

Step-by-Step Protocol:

- Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a cold trap (-78°C, dry ice/acetone).
- Charging: Add (1.5 eq) suspended in dry Diglyme under atmosphere.
- Addition: Dropwise add 2,2-Dichloropropane to the suspension. The reaction is exothermic.
- Reaction: Heat the mixture to reflux (). The reduced product, **Propane-2,2-d2** (bp -42°C), will evolve as a gas.
- Collection: The gas passes through the condenser (to return solvent) and condenses in the cold trap.
- Purification: Distill the collected liquid at low temperature to remove traces of propene (by-product of elimination).

Synthesis & Analysis Workflow Diagram



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Caption: Synthesis pathway from Acetone to **Propane-2,2-d2** via 2,2-Dichloropropane, validated by NMR and MS.

References

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